N-benzyl-N-ethylaminosulfonamide
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Overview
Description
N-benzyl-N-ethylaminosulfonamide is an organic compound with the molecular formula C9H14N2O2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethylaminosulfonamide typically involves the reaction of benzylamine with ethylamine in the presence of a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2NH2+C2H5NH2+SO2Cl2→C6H5CH2N(C2H5)SO2NH2+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-ethylaminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-benzyl-N-ethylaminosulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel drugs, particularly as inhibitors of enzymes such as carbonic anhydrase.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used as an intermediate in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of N-benzyl-N-ethylaminosulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anticancer activity .
Comparison with Similar Compounds
- N-methyl-N-phenylaminosulfonamide
- N-ethyl-N-phenylaminosulfonamide
- N-benzyl-N-methylaminosulfonamide
Comparison: N-benzyl-N-ethylaminosulfonamide is unique due to its specific combination of benzyl and ethyl groups attached to the sulfonamide moiety. This structural configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. For example, the presence of the benzyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes .
Properties
IUPAC Name |
[ethyl(sulfamoyl)amino]methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-11(14(10,12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWRQLZDRJIBNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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